molecular formula C20H39NO2 B8131234 (Z)-N-Methoxy-N-methyloctadec-9-enamide

(Z)-N-Methoxy-N-methyloctadec-9-enamide

Cat. No.: B8131234
M. Wt: 325.5 g/mol
InChI Key: CQOWNUTUULNURE-QXMHVHEDSA-N
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Description

(Z)-N-Methoxy-N-methyloctadec-9-enamide is a chemical compound with the molecular formula C20H39NO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of methoxyamine with octadec-9-enoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction typically takes place at room temperature and requires a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (Z)-N-Methoxy-N-methyloctadec-9-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Utilizing nucleophiles like halides or alkylating agents in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of various substituted amides or esters.

Scientific Research Applications

(Z)-N-Methoxy-N-methyloctadec-9-enamide has found applications in several scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Studied for its role in cell signaling and membrane dynamics.

  • Medicine: Investigated for its potential anti-inflammatory and analgesic properties.

  • Industry: Employed in the development of bio-based lubricants and surfactants.

Mechanism of Action

The compound exerts its effects through the modulation of specific molecular targets and pathways. It interacts with fatty acid amide hydrolase (FAAH) enzymes, leading to the regulation of endocannabinoid signaling. This modulation can influence various physiological processes, including pain perception and inflammation.

Comparison with Similar Compounds

(Z)-N-Methoxy-N-methyloctadec-9-enamide is unique due to its specific structural features and biological activity. Similar compounds include:

  • N-Methoxy-N-methylpalmitamide

  • N-Methoxy-N-methylstearamide

  • N-Methoxy-N-methyloleamide

These compounds share the methoxy-N-methyl group but differ in their fatty acid chains, leading to variations in their biological activities and applications.

Properties

IUPAC Name

(Z)-N-methoxy-N-methyloctadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)23-3/h11-12H,4-10,13-19H2,1-3H3/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOWNUTUULNURE-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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